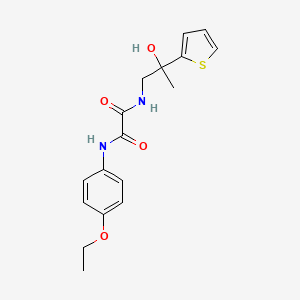

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Description

N1-(4-Ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N1-C(=O)-C(=O)-N2) flanked by two distinct substituents: a 4-ethoxyphenyl group at the N1 position and a 2-hydroxy-2-(thiophen-2-yl)propyl group at the N2 position. The thiophene moiety introduces aromaticity and π-π stacking capabilities, which may enhance binding affinity to biological targets such as enzymes or receptors. The hydroxyl group on the propyl chain provides a site for hydrogen bonding, influencing solubility and metabolic stability .

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-3-23-13-8-6-12(7-9-13)19-16(21)15(20)18-11-17(2,22)14-5-4-10-24-14/h4-10,22H,3,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIHZKUNJBMTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-hydroxy-2-(thiophen-2-yl)propanoic acid.

Formation of Oxalamide: The reaction between 4-ethoxyaniline and oxalyl chloride in the presence of a base such as triethylamine forms the intermediate N-(4-ethoxyphenyl)oxalamide.

Coupling Reaction: The intermediate is then coupled with 2-hydroxy-2-(thiophen-2-yl)propanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxalamide group could form hydrogen bonds with biological targets, while the thiophene and phenyl rings could engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related oxalamides from the provided evidence:

*Estimated based on substituent contributions. †sEH: Soluble epoxide hydrolase. ‡NOEL: No observed effect level.

- Aromatic Interactions : The thiophene ring provides stronger π-π stacking than phenyl or pyridyl groups in analogs like compound 1770, which may enhance target binding .

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, with the CAS number 1351598-78-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Information:

- Molecular Formula: C₁₇H₂₀N₂O₄S

- Molecular Weight: 348.4 g/mol

- Structure: The compound features an oxalamide backbone, an ethoxyphenyl group, and a thiophene moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Preparation of the Oxalamide Backbone: This is done through the reaction of oxalyl chloride with appropriate amines.

- Introduction of Functional Groups: The ethoxyphenyl and thiophene groups are introduced via nucleophilic substitution reactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. For instance, compounds with similar oxalamide structures have shown cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) in MTT assays .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the thiophene ring and ethoxy group contributes to enhanced binding affinity to molecular targets, potentially increasing its efficacy as an anticancer agent.

Case Studies

Several studies have explored the biological activity of related oxalamides, providing insights into their therapeutic potential:

- A study on oxadiazole derivatives demonstrated significant cytotoxicity against human tumor cell lines, suggesting that structural modifications can enhance bioactivity .

- Research on benzopsoralens indicated that specific substituents could significantly affect their antiproliferative properties, hinting at a similar trend for this compound .

Q & A

Q. What synthetic strategies are recommended for preparing N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of oxalamides typically involves sequential coupling of amines with oxalyl chloride derivatives. For example, describes a two-step process: (1) activation of an oxalate intermediate (e.g., ethyl chlorooxalate) with a primary amine (e.g., 4-ethoxyaniline), followed by (2) coupling with a secondary amine (e.g., 2-hydroxy-2-(thiophen-2-yl)propylamine). Stereochemical control can be achieved using chiral auxiliaries or enantioselective catalysis. Purification via column chromatography (e.g., silica gel) and characterization by LC-MS (APCI+) and ¹H NMR (e.g., DMSO-d₆ at 50°C) are critical for verifying purity and stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : ¹H NMR (400 MHz, DMSO-d₆) is essential for confirming proton environments, such as the ethoxyphenyl (–OCH₂CH₃) and hydroxypropyl (–OH) groups. LC-MS (APCI+) validates molecular weight (e.g., calculated vs. observed [M+H⁺]). For crystalline derivatives, X-ray crystallography (using software like SHELXL) resolves absolute configurations, as demonstrated in for related oxalamides .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Target-based assays (e.g., enzyme inhibition) or cell-based models (e.g., antiviral entry inhibition, as in ) are suitable. For instance, if targeting HIV entry, pseudotyped viral assays with CD4+ cells can quantify IC₅₀ values. Ensure controls for cytotoxicity (e.g., MTT assays) and validate results with triplicate measurements .

Advanced Research Questions

Q. What computational methods can predict the electronic and steric effects of the thiophene and ethoxyphenyl substituents on bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces. highlights the Colle-Salvetti correlation-energy method for electron density analysis, which can rationalize substituent effects on binding affinity . Molecular dynamics simulations further explore conformational flexibility in solvent or protein environments.

Q. How can structure-activity relationships (SAR) be systematically studied for this oxalamide derivative?

- Methodological Answer : Synthesize analogs with variations in:

- Ethoxyphenyl : Replace with methoxy, halogen, or alkyl groups.

- Thiophene : Substitute with furan or pyridine rings (see for thiophene analogs).

- Hydroxypropyl : Test esterified or alkylated derivatives.

Biological data (e.g., IC₅₀, Ki) combined with computational docking (e.g., AutoDock Vina) identify critical pharmacophores. demonstrates SAR for oxalamides targeting epoxide hydrolases, emphasizing substituent bulk and polarity .

Q. What experimental and computational approaches resolve contradictions in biological data (e.g., varying potency across assays)?

- Methodological Answer :

- Experimental : Confirm compound stability (e.g., HPLC purity over time) and assay conditions (e.g., buffer pH, serum interference).

- Computational : Use molecular docking to assess binding mode reproducibility across protein conformers. highlights discrepancies in SCAD inhibition due to metabolite interference, resolved via metabolite profiling .

Q. How can crystallographic data improve the design of derivatives with enhanced solubility or bioavailability?

- Methodological Answer : X-ray structures (e.g., SHELX-refined) reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility. Co-crystallization with cyclodextrins or salt formation (e.g., HCl salts in ) enhances aqueous solubility. LogP calculations (e.g., ACD/Labs) guide lipid solubility optimization .

Methodological Notes

- Stereochemical Analysis : For mixtures (e.g., ’s 1:1 diastereomers), chiral HPLC (e.g., Chiralpak AD-H column) or Mosher’s ester analysis resolves enantiomers .

- Data Reproducibility : Use standardized protocols for synthesis (e.g., inert atmosphere for moisture-sensitive steps) and biological assays (e.g., CLSI guidelines) .

- Contradiction Mitigation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.